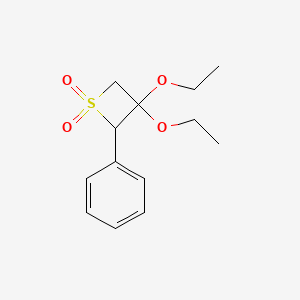
3,3-Diethoxy-2-phenylthietane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Diethoxy-2-phenylthietane 1,1-dioxide: is an organic compound with the molecular formula C13H18O4S . It is a member of the thietane family, characterized by a four-membered ring containing sulfur. This compound is notable for its unique structure, which includes two ethoxy groups and a phenyl group attached to the thietane ring, along with a sulfone group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethoxy-2-phenylthietane 1,1-dioxide typically involves the reaction of 2-phenylthietane with ethyl alcohol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to sulfides.
Substitution: Formation of new compounds with substituted groups.
Scientific Research Applications
Chemistry: 3,3-Diethoxy-2-phenylthietane 1,1-dioxide is used as a building block in organic synthesis
Biology and Medicine: In biological research, this compound can be used to study the effects of thietane derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
Mechanism of Action
The mechanism of action of 3,3-Diethoxy-2-phenylthietane 1,1-dioxide involves its interaction with molecular targets through its functional groups. The sulfone group can participate in hydrogen bonding and coordination interactions, while the ethoxy and phenyl groups can influence the compound’s reactivity and binding affinity. These interactions can affect various molecular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
3,3-Diethoxy-2-phenylthietane: Lacks the sulfone group, resulting in different reactivity and applications.
2-Phenylthietane: A simpler structure without the ethoxy groups, leading to different chemical properties.
3,3-Diethoxy-2-methylthietane 1,1-dioxide: Similar structure but with a methyl group instead of a phenyl group, affecting its chemical behavior.
Uniqueness: 3,3-Diethoxy-2-phenylthietane 1,1-dioxide stands out due to its combination of ethoxy, phenyl, and sulfone groups. This unique structure imparts specific reactivity and stability, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
1950-82-9 |
|---|---|
Molecular Formula |
C13H18O4S |
Molecular Weight |
270.35 g/mol |
IUPAC Name |
3,3-diethoxy-2-phenylthietane 1,1-dioxide |
InChI |
InChI=1S/C13H18O4S/c1-3-16-13(17-4-2)10-18(14,15)12(13)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 |
InChI Key |
BFBJCPIDCGRZEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CS(=O)(=O)C1C2=CC=CC=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















